molecular formula C10H11NO4 B2940570 4-[Amino(carboxy)methyl]-3-methylbenzoic acid CAS No. 198419-90-8

4-[Amino(carboxy)methyl]-3-methylbenzoic acid

Cat. No.: B2940570
CAS No.: 198419-90-8
M. Wt: 209.201
InChI Key: SGIKDIUCJAUSRD-UHFFFAOYSA-N
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Description

4-[Amino(carboxy)methyl]-3-methylbenzoic acid (CAS 198419-91-9) is a benzoic acid derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . Structurally, it features a benzene ring substituted with a methyl group at position 3 and an amino(carboxy)methyl moiety at position 4 (Figure 1). This compound has garnered attention in biochemical research for its role as a selective inhibitor of kynurenine aminotransferase isozyme 2 (KAT-2), an enzyme involved in the metabolism of kynurenic acid (KYNA) in the brain. Studies demonstrate its ability to reduce KYNA levels in rat brain models without affecting KAT-1 activity, highlighting its specificity .

Properties

IUPAC Name

4-[amino(carboxy)methyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKDIUCJAUSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861489
Record name 4-[Amino(carboxy)methyl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(carboxy)methyl]-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of methylbenzoic acid, followed by reduction to introduce the amino group. The carboxylation step can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(carboxy)methyl]-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Amino(carboxy)methyl]-3-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Amino(carboxy)methyl]-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following section provides a detailed comparison of 4-[amino(carboxy)methyl]-3-methylbenzoic acid with structurally analogous benzoic acid derivatives and functionally related KAT-2 inhibitors.

Structural Analogs
Compound Name Molecular Formula Substituents (Position on Benzene Ring) Key Features Reference
This compound C₁₀H₁₁NO₄ 3-methyl, 4-amino(carboxy)methyl Selective KAT-2 inhibitor; reduces KYNA levels in rat brain
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid C₁₃H₁₇NO₄ 3-methyl, 4-(tert-Boc-protected amino) Synthetic precursor; used in peptide coupling reactions
4-Amino-3-methylbenzoic acid C₈H₉NO₂ 3-methyl, 4-amino Lacks carboxymethyl group; simpler analog with unknown KAT-2 activity
4-[(2-Chloroacetyl)amino]-3-methylbenzoic acid C₁₀H₁₀ClNO₃ 3-methyl, 4-(chloroacetyl)amino Chloroacetyl group may enhance electrophilicity; potential prodrug candidate
4-Amino-3-methoxybenzoic acid C₈H₉NO₃ 3-methoxy, 4-amino Methoxy group increases hydrophobicity; research applications unspecified

Key Structural Insights :

  • The amino(carboxy)methyl group in the parent compound is critical for KAT-2 inhibition, likely through interactions with the enzyme’s active site .
  • tert-Butyl-protected analogs (e.g., CAS 180976-94-7) serve as intermediates in synthesis, enabling controlled deprotection for drug development .
Functional Analogs (KAT-2 Inhibitors)
Compound Name Molecular Formula Key Functional Groups KAT-2 Inhibition KYNA Reduction Selectivity (vs. KAT-1) Reference
This compound C₁₀H₁₁NO₄ Amino, carboxy, methyl Yes Yes KAT-2 selective
1-Aminocyclopentane-1,3-dicarboxylic acid (74) C₇H₁₁NO₄ Cyclopentane, dual carboxylates Yes Yes KAT-2 selective
2-Amino-4-phosphonobutanoic acid (75) C₄H₁₀NO₅P Phosphonate, amino Yes Yes KAT-2 selective
2-Amino-3-(phosphonooxy)propanoic acid (77) C₃H₈NO₆P Phosphonooxy, amino Yes Yes KAT-2 selective

Key Functional Insights :

  • All listed compounds inhibit KAT-2 and reduce KYNA levels, but none affect KAT-1, underscoring a shared mechanism of action .
  • The phosphonate/phosphonooxy groups in compounds 75 and 77 mimic carboxylates, enhancing binding to KAT-2’s active site .
  • The parent compound’s methyl and carboxymethyl groups may optimize steric and electronic interactions with KAT-2 compared to bulkier analogs like compound 74 .

Biological Activity

4-[Amino(carboxy)methyl]-3-methylbenzoic acid, also known by its CAS number 198419-90-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 211.20 g/mol
  • Structure : The compound features a benzoic acid core with an amino and carboxymethyl substituent, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Carboxymethyl Group : This can be achieved through a nucleophilic substitution reaction where a suitable precursor reacts with a carboxymethylating agent.
  • Amination : The introduction of the amino group can be accomplished via reductive amination or direct amination methods.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. In vitro tests show effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown potential anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymes : The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and microbial resistance.
  • Receptor Interaction : It may bind to specific receptors involved in immune response modulation, thus influencing cytokine release and inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of benzoic acid revealed that modifications such as the introduction of amino and carboxymethyl groups significantly enhanced antimicrobial activity compared to unmodified benzoic acid derivatives .
  • Inflammatory Response Modulation : In a controlled experiment, this compound was administered to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to the control group, suggesting its therapeutic potential for inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[Amino(carboxy)methyl]-3-methylbenzoic acid
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4-[Amino(carboxy)methyl]-3-methylbenzoic acid

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